9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Overview
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula of (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl can be synthesized from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl is formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) and a boiling point of 255 °C (491 °F) . It’s insoluble in water, but soluble in typical organic solvents .Scientific Research Applications
Luminescent Materials
Synthesis and Properties :9-([1,1'-Biphenyl]-3-yl)-9H-carbazole derivatives have been synthesized and studied for their crystal structures, luminescence, thermal properties, and intermolecular interactions. These compounds exhibit high thermal stability and distinct luminescence characteristics, making them promising for various applications (Tang et al., 2021).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) :Carbazole derivatives are extensively used in the development of host materials for PhOLEDs. Researchers have designed and synthesized various carbazole-based bipolar hosts, incorporating acceptor units like benzimidazole and triazine. These materials demonstrate exceptional thermal stability, high luminescence efficiency, and are significant for enhancing the performance of PhOLEDs (Bao et al., 2020). Moreover, carbazole-modified orthophenylene compounds have been created as host materials, showing high triplet energy and excellent efficiency in blue PhOLEDs (Lee et al., 2014).
Biotransformation and Derivatization
Microbial Biotransformation :9H-Carbazole and its derivatives, due to their broad pharmacological applications, have been the subject of microbial biotransformation studies. Certain bacterial strains are known to convert 9H-carbazole into various hydroxylated metabolites, offering a method to derive different 9H-carbazole derivatives for potential use in pharmaceuticals (Waldau et al., 2009).
Safety And Hazards
properties
IUPAC Name |
9-(3-phenylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFMLDAUIXMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | |
CAS RN |
1221237-87-1 | |
Record name | 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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